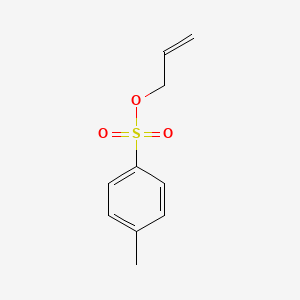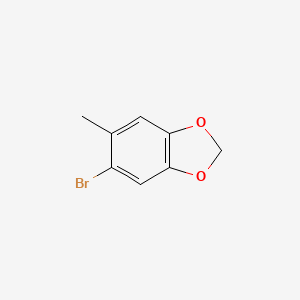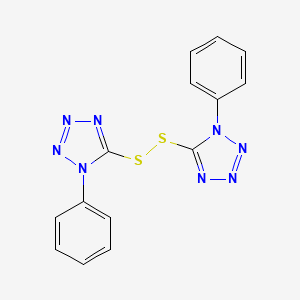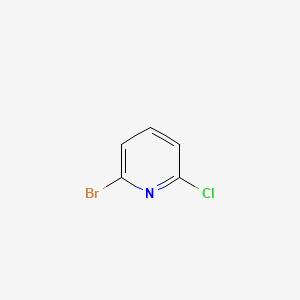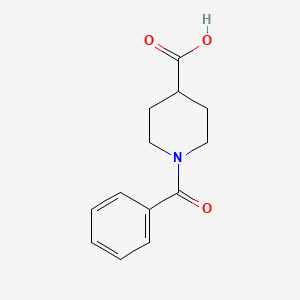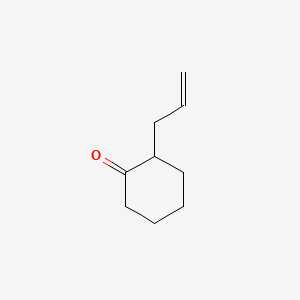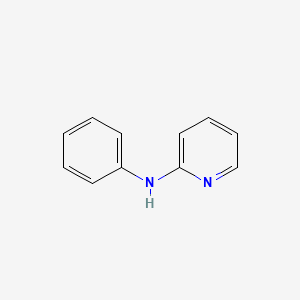
3-Phenylpyrrolidin-2-one
Overview
Description
3-Phenylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C10H11NO. It is a derivative of pyrrolidinone, where a phenyl group is attached to the third carbon of the pyrrolidinone ring.
Biochemical Analysis
Biochemical Properties
3-Phenylpyrrolidin-2-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by interfering with specific signaling pathways . This compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell growth and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, resulting in changes in the levels of metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. This compound also influences gene expression by binding to transcription factors and altering their ability to regulate target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression. These temporal effects are important for understanding the potential therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects such as anti-inflammatory and anticancer activities . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effect without causing significant toxicity. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation to form various metabolites . These metabolites can undergo further phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione, to increase their solubility and facilitate excretion from the body. The metabolic pathways of this compound are important for understanding its pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, this compound can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrrolidin-2-one can be achieved through several methods:
Amination and Cyclization of Functionalized Acyclic Substrates: This method involves the reaction of an acyclic precursor with an amine, followed by cyclization to form the pyrrolidinone ring.
Oxidation of Pyrrolidine Derivatives: Pyrrolidine derivatives can be oxidized to form pyrrolidinones.
Ring Expansion of β-Lactams or Cyclopropylamides: This approach involves the expansion of smaller ring systems to form the five-membered pyrrolidinone ring.
Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and scalable methods. One such method is the selective synthesis via the ring contraction and deformylative functionalization of piperidine derivatives. This process uses air-stable and low-cost copper salts as promoters and non-poisonous oxidants like Oxone .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and Oxone are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Halogenated, alkylated, and acylated derivatives.
Scientific Research Applications
3-Phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
3-Phenylpyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidinone derivatives:
Pyrrolidin-2-one: This compound lacks the phenyl group, making it less hydrophobic and potentially less bioactive.
3-Iodopyrrolidin-2-one: The presence of an iodine atom can enhance the compound’s reactivity and biological activity.
Pyrrolidin-2,5-dione: This compound has an additional carbonyl group, which can significantly alter its chemical and biological properties.
Comparison with Similar Compounds
- Pyrrolidin-2-one
- 3-Iodopyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Pyrrolone derivatives
Properties
IUPAC Name |
3-phenylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-9(6-7-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWOFLCLCRHUTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987907 | |
| Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6836-97-1 | |
| Record name | 3-Phenyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6836-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyrrolidinone, 3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006836971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-3,4-dihydro-2H-pyrrol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the chiral nature of 3-Phenylpyrrolidin-2-one derivatives in drug development?
A1: this compound, also known as 3-phenyl-2-pyrrolidinone, possesses a chiral center, meaning it exists as two enantiomers. These enantiomers, designated as (+)-(R) and (-)-(S), exhibit distinct spatial arrangements of atoms. [] This chirality is crucial in drug development as enantiomers can interact differently with biological targets, leading to variations in pharmacological activity, potency, and even toxicity. []
Q2: How do the crystal structures of racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one differ, and what are the implications of these differences?
A2: Research has shown that racemic and enantiopure forms of 3-ethyl-3-phenylpyrrolidin-2-one demonstrate significant differences in their crystal structures. [] Specifically, the enantiopure forms exhibit distinct supramolecular organization and hydrogen bonding patterns compared to the racemic mixture. [] These structural variations can influence physicochemical properties such as melting point, solubility, and consequently, bioavailability, which are critical considerations in drug formulation and development.
Q3: What makes α-substituted lactams and acetamides, including this compound derivatives, promising candidates for treating drug-resistant epilepsy?
A3: Studies indicate that α-substituted lactams and acetamides, a chemical class encompassing this compound derivatives, display a broad spectrum of anticonvulsant activity. [] Importantly, these compounds have shown efficacy in animal models of drug-resistant epilepsy, highlighting their potential to overcome limitations of current therapies. [] Furthermore, preclinical and limited clinical data suggest a favorable safety profile for these compounds, further strengthening their potential as therapeutic agents for epilepsy. []
Q4: Which structural modifications within the α-substituted lactam and acetamide class are considered particularly promising for enhancing anticonvulsant activity?
A4: Research focusing on structure-activity relationships has identified specific structural motifs within the α-substituted lactam and acetamide class that are associated with enhanced anticonvulsant activity. [] Notably, derivatives related to 3-ethyl-3-phenylpyrrolidin-2-one, 2-phenylbutyramide, and 2-sec-butylvaleramide have emerged as particularly promising candidates. [] Further exploration of these structural classes may lead to the development of more potent and selective antiepileptic drugs.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

